Cas no 55286-05-0 (2-chloro-7-methyl-7H-Purine)

2-Chloro-7-methyl-7H-purine is a purine derivative characterized by a chloro substituent at the 2-position and a methyl group at the 7-position of the purine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of modified nucleosides and pharmaceutical agents. Its reactive chloro group facilitates further functionalization, enabling the introduction of diverse substituents for tailored applications. The methyl group at the 7-position enhances stability and influences the compound's electronic properties, making it valuable for studies in medicinal chemistry and biochemistry. High purity and consistent quality ensure reliable performance in research and industrial applications.
2-chloro-7-methyl-7H-Purine structure
2-chloro-7-methyl-7H-Purine structure
Product name:2-chloro-7-methyl-7H-Purine
CAS No:55286-05-0
MF:C6H5ClN4
MW:168.583698987961
MDL:MFCD21336457
CID:1113836
PubChem ID:13032369

2-chloro-7-methyl-7H-Purine Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-7-methyl-7H-Purine
    • AS-59155
    • EN300-6189717
    • SCHEMBL24076864
    • CS-0172969
    • N13371
    • Z1486021884
    • 55286-05-0
    • AKOS030632018
    • 2-chloro-7-methylpurine
    • 7-Methyl-2-chlorpurin
    • DB-192807
    • MFCD21336457
    • MDL: MFCD21336457
    • Inchi: InChI=1S/C6H5ClN4/c1-11-3-9-5-4(11)2-8-6(7)10-5/h2-3H,1H3
    • InChI Key: DFYLWHVIJWMKOS-UHFFFAOYSA-N
    • SMILES: CN1C=NC2=NC(=NC=C21)Cl

Computed Properties

  • Exact Mass: 168.0202739g/mol
  • Monoisotopic Mass: 168.0202739g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 43.6Ų

2-chloro-7-methyl-7H-Purine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM233687-25g
2-Chloro-7-methyl-7H-purine
55286-05-0 97%
25g
$*** 2023-05-30
eNovation Chemicals LLC
D544383-1g
2-chloro-7-methyl-7H-Purine
55286-05-0 97%
1g
$430 2024-07-28
eNovation Chemicals LLC
Y1106057-5g
2-chloro-7-methyl-7H-Purine
55286-05-0 95%
5g
$1000 2024-07-23
eNovation Chemicals LLC
D545478-10g
2-chloro-7-methyl-7H-Purine
55286-05-0 97%
10g
$1600 2024-05-24
eNovation Chemicals LLC
D544383-2g
2-chloro-7-methyl-7H-Purine
55286-05-0 97%
2g
$650 2024-07-28
eNovation Chemicals LLC
D544383-5g
2-chloro-7-methyl-7H-Purine
55286-05-0 97%
5g
$1250 2024-07-28
Enamine
EN300-6189717-0.1g
2-chloro-7-methyl-7H-purine
55286-05-0 95%
0.1g
$228.0 2023-05-30
eNovation Chemicals LLC
D545478-25g
2-chloro-7-methyl-7H-Purine
55286-05-0 97%
25g
$2800 2024-05-24
1PlusChem
1P003AJ8-100mg
2-chloro-7-methyl-7H-Purine
55286-05-0 95%
100mg
$157.00 2025-02-19
abcr
AB555929-1g
2-Chloro-7-methyl-7H-purine; .
55286-05-0
1g
€1007.50 2025-02-20

Additional information on 2-chloro-7-methyl-7H-Purine

Introduction to 2-chloro-7-methyl-7H-Purine (CAS No. 55286-05-0)

2-chloro-7-methyl-7H-Purine, with the chemical formula C₆H₅ClN₅, is a significant intermediate in pharmaceutical and biochemical research. This compound belongs to the purine family, a class of heterocyclic organic compounds that are fundamental to nucleic acid structure and function. The presence of both a chlorine substituent and a methyl group on the purine ring imparts unique reactivity and potential applications in drug development.

The CAS number 55286-05-0 uniquely identifies this compound in scientific literature and industrial databases, ensuring precise referencing and consistency across research and manufacturing processes. As a versatile building block, 2-chloro-7-methyl-7H-Purine is widely utilized in the synthesis of various pharmacologically active molecules, including antiviral, anticancer, and antimicrobial agents.

In recent years, advancements in medicinal chemistry have highlighted the importance of halogenated purines in developing next-generation therapeutics. The chlorine atom in 2-chloro-7-methyl-7H-Purine serves as a reactive site for further functionalization, enabling the creation of complex molecular structures with enhanced biological activity. This feature makes it particularly valuable in the design of inhibitors targeting enzymes involved in critical metabolic pathways.

One of the most compelling applications of 2-chloro-7-methyl-7H-Purine is in the development of nucleoside analogs. These analogs mimic natural nucleosides but are structurally modified to disrupt viral replication or cancer cell proliferation. For instance, derivatives of this compound have shown promise in inhibiting kinases and polymerases that are essential for the life cycle of certain viruses. Recent studies have demonstrated its role in synthesizing novel antiviral agents with improved efficacy and reduced side effects compared to existing treatments.

The incorporation of a methyl group at the 7-position of the purine ring enhances the stability and bioavailability of derived compounds. This modification is particularly relevant in drug design, as it can improve metabolic resistance and target specificity. Researchers have leveraged this property to develop targeted therapies for cancers characterized by specific genetic mutations. By tuning the substitution pattern on the purine core, scientists can fine-tune the pharmacokinetic profile of their drug candidates.

Moreover, 2-chloro-7-methyl-7H-Purine has found utility in probing fundamental biological processes. Its derivatives serve as probes for understanding enzyme mechanisms and cellular signaling pathways. For example, fluorescently labeled analogs have been used to study DNA replication and repair processes in real-time. Such insights are crucial for developing drugs that can modulate these processes therapeutically.

The synthesis of 2-chloro-7-methyl-7H-Purine typically involves multi-step organic reactions, often starting from commercially available purine precursors. The chlorination step is critical and requires precise control to avoid over-halogenation or degradation. Advances in catalytic methods have enabled more efficient and sustainable production processes, aligning with green chemistry principles.

In conclusion, 2-chloro-7-methyl-7H-Purine (CAS No. 55286-05-0) is a cornerstone compound in modern drug discovery. Its unique structural features make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutics. As research continues to uncover new biological targets and mechanisms, the demand for high-quality intermediates like this compound is expected to grow, driving further innovation in synthetic methodologies and application domains.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:55286-05-0)2-chloro-7-methyl-7H-Purine
A1164440
Purity:99%
Quantity:1g
Price ($):374.0